3-Ethoxy-4-isopropoxybenzaldehyde

Descripción general

Descripción

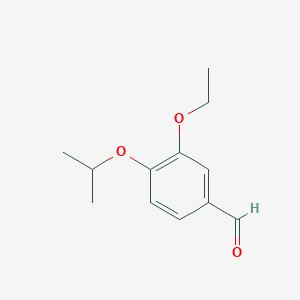

3-Ethoxy-4-isopropoxybenzaldehyde is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is characterized by the presence of ethoxy and isopropoxy groups attached to a benzaldehyde core. This compound is primarily used in scientific research and has applications in various fields, including chemistry, biology, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-4-isopropoxybenzaldehyde typically involves the alkylation of 3-hydroxy-4-isopropoxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethoxy-4-isopropoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy and isopropoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products:

Oxidation: 3-Ethoxy-4-isopropoxybenzoic acid.

Reduction: 3-Ethoxy-4-isopropoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions:

- Oxidation : It can be oxidized to form 3-Ethoxy-4-isopropoxybenzoic acid.

- Reduction : It can be reduced to yield 3-Ethoxy-4-isopropoxybenzyl alcohol.

- Substitution Reactions : It can undergo substitution to produce a variety of substituted benzaldehydes depending on the reagents used.

Biological Applications

Research has indicated that 3-Ethoxy-4-isopropoxybenzaldehyde may have significant biological activities:

- Enzyme Studies : The compound is utilized in studying enzyme-catalyzed reactions, acting as a substrate for various enzymes.

- Therapeutic Potential : Preliminary studies suggest its potential role in the development of pharmaceuticals, particularly as an intermediate in synthesizing compounds with antibacterial and anti-inflammatory properties .

- Antioxidant Activity : The compound's structure indicates potential antioxidant properties, making it a candidate for further research in drug development targeting oxidative stress-related diseases.

Case Study 1: Antibacterial Activity

In a study assessing the antimicrobial properties of various aromatic compounds, this compound was found to exhibit significant activity against Staphylococcus aureus and Escherichia coli. This suggests its potential use as an antibacterial agent in pharmaceutical formulations .

Case Study 2: Anti-inflammatory Properties

Research into related compounds has shown that derivatives of this compound possess anti-inflammatory effects. These findings indicate that this compound could be further explored for its therapeutic applications in treating inflammatory diseases .

Comparison with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Functional Groups | Key Applications |

|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde | Hydroxy group | Antioxidant and antibacterial research |

| 3-Isopropoxy-4-hydroxybenzaldehyde | Hydroxy group | Potential anti-inflammatory applications |

| 3-Methoxy-4-isopropoxybenzaldehyde | Methoxy group | Used in neuroinflammatory disease studies |

The presence of both ethoxy and isopropoxy groups in this compound contributes to its distinct chemical reactivity compared to its analogs, making it suitable for specific applications in research and industry .

Mecanismo De Acción

The mechanism of action of 3-Ethoxy-4-isopropoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. For example, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids. In biological systems, it may interact with enzymes that catalyze its conversion to other metabolites .

Comparación Con Compuestos Similares

- 3-Ethoxy-4-hydroxybenzaldehyde

- 3-Isopropoxy-4-hydroxybenzaldehyde

- 3-Methoxy-4-isopropoxybenzaldehyde

Comparison: 3-Ethoxy-4-isopropoxybenzaldehyde is unique due to the presence of both ethoxy and isopropoxy groups, which confer distinct chemical reactivity and physical properties. Compared to its analogs, it may exhibit different solubility, boiling points, and reactivity patterns, making it suitable for specific applications in research and industry .

Actividad Biológica

3-Ethoxy-4-isopropoxybenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes an aromatic ring with ethoxy and isopropoxy substituents, which contribute to its unique chemical properties. These functional groups enhance solubility and stability, potentially influencing its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can affect cellular functions and lead to therapeutic effects.

- Receptor Binding : It may interact with various receptors, modulating signaling pathways within cells. Such interactions can influence gene expression and physiological responses.

- Gene Expression Modulation : Research indicates that this compound could affect gene expression by interacting with transcription factors or regulatory proteins, impacting growth and differentiation processes.

Biological Activities

Research has identified multiple biological activities associated with this compound:

- Antimicrobial Activity : Studies suggest that the compound exhibits antimicrobial properties, potentially disrupting bacterial cell membranes or inhibiting essential metabolic processes in pathogens.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory enzymes and pathways, suggesting potential applications in treating inflammatory conditions.

- Antioxidant Properties : Its phenolic structure is associated with free radical scavenging abilities, which may contribute to its therapeutic effects against oxidative stress-related diseases.

Data Table: Biological Activities of this compound

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | , |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes | , |

| Antioxidant | Free radical scavenging | , |

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity : A study demonstrated that this compound showed significant inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism was attributed to membrane disruption and metabolic interference in bacterial cells.

- Research on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of the compound in animal models. Results indicated a reduction in inflammatory markers, suggesting that it could be beneficial for treating conditions like arthritis or other inflammatory diseases.

- Antioxidant Evaluation : A comparative study assessed the antioxidant capacity of this compound against known antioxidants. The findings indicated that it possesses notable free radical scavenging activity, supporting its potential use in formulations aimed at reducing oxidative stress.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Ethoxy-4-isopropoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Williamson ether synthesis, substituting hydroxyl groups on a benzaldehyde precursor with ethoxy and isopropoxy groups. Optimization involves controlling temperature (e.g., 60–80°C for alkoxy group introduction ), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios of alkylating agents. Monitoring reaction progress via TLC or HPLC ensures minimal byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identifies substitution patterns (e.g., ethoxy δ 1.2–1.4 ppm for CH3, isopropoxy δ 1.3–1.5 ppm for CH(CH3)2) .

- FT-IR : Confirms aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .

- HPLC-MS : Validates purity and molecular ion peaks (e.g., [M+H]+ at m/z 209.2) .

Q. How does the solubility of this compound compare to structurally similar aldehydes?

- Methodological Answer : Solubility trends can be predicted using logP values. For example:

Advanced Research Questions

Q. How do alkoxy substituent positions influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : Steric hindrance from the isopropoxy group at the 4-position reduces electrophilicity at the aldehyde carbon. Comparative kinetic studies using Grignard reagents (e.g., MeMgBr) show slower reaction rates vs. less hindered analogs (e.g., 4-methoxy derivatives) . Computational modeling (DFT) can further analyze electronic effects .

Q. What strategies resolve contradictions in reported biological activities of alkoxy-substituted benzaldehydes?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line sensitivity) or impurity profiles. Steps include:

- Reproducibility Checks : Validate results across multiple labs using standardized protocols (e.g., OECD guidelines ).

- Metabolite Profiling : LC-MS/MS identifies active vs. inactive metabolites .

- Dose-Response Analysis : Establish clear EC50/IC50 curves to differentiate artifact-driven vs. genuine bioactivity .

Q. How does this compound degrade under accelerated stability conditions, and what stabilization methods are effective?

- Methodological Answer : Under thermal stress (40–60°C), oxidation at the aldehyde group is the primary degradation pathway. Stabilization methods include:

- Antioxidants : Addition of 0.1% BHT inhibits radical-mediated oxidation .

- Light Protection : Amber glassware or UV-blocking coatings prevent photodegradation .

- Degradation Kinetics : Monitor via Arrhenius plots to predict shelf-life .

Q. What experimental designs are optimal for studying substituent effects on the compound’s crystallographic properties?

- Methodological Answer : Single-crystal X-ray diffraction of analogs (e.g., 4-hexyloxy-3-methoxybenzaldehyde ) reveals packing motifs. Key parameters:

- Crystallization Solvent : Use ethyl acetate/hexane mixtures for high-quality crystals.

- Temperature Gradients : Slow cooling (0.5°C/hour) minimizes defects.

- Compare lattice parameters (e.g., unit cell volume) to correlate substituent size with crystal density .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial efficacy of this compound?

- Methodological Answer :

- Strain-Specificity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to identify selectivity .

- Biofilm vs. Planktonic Assays : Biofilm models often show reduced susceptibility due to extracellular matrix barriers .

- Synergy Studies : Combine with β-lactams to assess potentiation effects, clarifying mechanisms .

Q. Safety & Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

Propiedades

IUPAC Name |

3-ethoxy-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-4-14-12-7-10(8-13)5-6-11(12)15-9(2)3/h5-9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BONBRXUQMCNSCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30358026 | |

| Record name | 3-ethoxy-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284044-35-5 | |

| Record name | 3-ethoxy-4-isopropoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30358026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284044-35-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.